molecular formula C6H8ClNOS B2577378 2-Amino-1-thiophen-2-ylethanone hydrochloride CAS No. 70996-65-5

2-Amino-1-thiophen-2-ylethanone hydrochloride

Cat. No. B2577378
CAS RN: 70996-65-5
M. Wt: 177.65
InChI Key: RNJUEQIEGMCUJF-UHFFFAOYSA-N
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Description

2-Amino-1-thiophen-2-ylethanone hydrochloride (2ATP-HCl) is an organic compound which is a derivative of the amino acid, cysteine. It is a white, crystalline solid with a melting point of 155-156°C. 2ATP-HCl has a variety of applications in scientific research, including in vivo and in vitro studies, as well as biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques and Spectral Analysis : Researchers have developed novel compounds by synthesizing and characterizing structures like 2-amino-thiophene derivatives, employing techniques such as UV, IR, NMR, and mass spectrometry. These compounds are further analyzed using density functional theory (DFT) calculations to understand their equilibrium geometry, bonding features, and vibrational wave numbers. Molecular docking studies are carried out to explore their potential antibacterial activities (Shahana & Yardily, 2020).

Structural Insights through X-ray Crystallography : The crystal structures of Schiff base derivatives related to thiophene compounds have been elucidated, providing insights into the molecular geometry, intermolecular interactions, and packing in the solid state. These studies support the understanding of the compound's physicochemical properties and reactivity (Kaur et al., 2015).

Biological Activity

Allosteric Modulation at Receptors : Thiophene derivatives have been identified as allosteric enhancers at the A1 adenosine receptor, demonstrating their potential in modulating receptor activity. This property could be leveraged in designing new therapeutic agents targeting the adenosine receptor pathway (Dalpiaz et al., 2002).

Antimicrobial Activity : The antimicrobial activity of novel 2-aminothiophene derivatives has been investigated, highlighting their potential as antimicrobial agents. This research avenue is crucial for developing new drugs to combat resistant microbial strains (Prasad et al., 2017).

Chemical Properties and Applications

Catalytic Activity and Corrosion Inhibition : Thiophene-based compounds have been evaluated for their catalytic activities in organic reactions and their ability to act as corrosion inhibitors. These applications are significant in industrial processes and materials science (Daoud et al., 2014).

Solvatochromism and Molecular Interactions : Studies on the solvatochromic behavior of thiophene-containing aromatic amino ketones provide insights into their interactions with solvents of varying polarity. This research is pivotal in understanding the solute-solvent interactions, which is essential for various applications in chemistry and material science (El-Sayed et al., 2003).

properties

IUPAC Name

2-amino-1-thiophen-2-ylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS.ClH/c7-4-5(8)6-2-1-3-9-6;/h1-3H,4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJUEQIEGMCUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-thiophen-2-ylethanone hydrochloride

CAS RN

70996-65-5
Record name 2-amino-1-(thiophen-2-yl)ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

53.9 g of 5-(2-thienyl)-4-methoxycarbonyloxazole and 200 ml of 6N hydrochloric acid are treated in the same manner as described in Preparation 1-(2). 42.5 g of N-[(2-thienylcarbonyl)methyl]amine hydrochloride are thereby obtained. Yield: 93%
Quantity
53.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

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